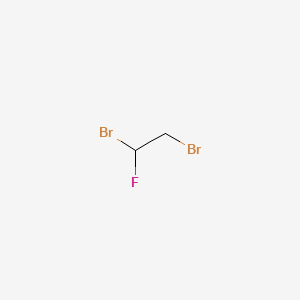

1,2-Dibromo-1-fluoroethane

Descripción

Contextualizing Halogenated Ethanes in Contemporary Chemical Science

Halogenated ethanes are derivatives of the alkane ethane (B1197151) (CH₃CH₃) where one or more hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine). libretexts.org This substitution creates a vast family of compounds with diverse physical and chemical properties, making them valuable in numerous applications. pressbooks.publibretexts.org Historically, they have been widely used as refrigerants, solvents, propellants, and fire retardants. libretexts.orgchemicals.co.uk For example, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were once staples in refrigeration and air conditioning. libretexts.org

The polarity induced by the electronegative halogen atoms enhances the solvent capabilities of halogenated ethanes compared to their parent alkanes. chemicals.co.uk This property makes them effective solvents for industrial processes like metal degreasing and dry cleaning. libretexts.orgmass.gov Furthermore, their chemical reactivity makes them important intermediates in organic synthesis. pressbooks.pub For instance, the reaction of methanol (B129727) with hydrogen chloride is a key industrial method for producing chloromethane, a precursor for silicone polymers. libretexts.org While environmental and safety concerns have led to the phasing out of some halogenated alkanes, ongoing research focuses on developing safer alternatives and exploring new applications for these versatile compounds, such as in pharmaceuticals and advanced materials. pressbooks.pubchemicals.co.uk

Table 1: Applications of Various Halogenated Hydrocarbons

| Compound Class/Example | Primary Application(s) | Reference |

|---|---|---|

| Chlorofluorocarbons (CFCs) | Refrigerants, Aerosol Propellants, Foaming Agents | libretexts.org |

| Dichloromethane, Chloroform (B151607) | Industrial and Laboratory Solvents | libretexts.org |

| Halothane | Inhaled Anesthetic in Medicine | pressbooks.pub |

| Bromine-containing compounds | Fire Extinguishers, Fire Retardants | libretexts.org |

| Ethyl Chloride | External Local Anesthetic | libretexts.org |

Significance of Vicinal Dihaloalkanes in Organic Chemistry Research

Within the family of halogenated alkanes, vicinal dihaloalkanes hold particular importance. These are compounds in which two halogen atoms are attached to adjacent carbon atoms. fiveable.me Their significance stems from their role as highly versatile intermediates in organic synthesis. fiveable.mechemrxiv.org One of their most prominent uses is in the preparation of alkenes and alkynes through elimination reactions. fiveable.melibretexts.org

When a vicinal dihalide is treated with a strong base, it can undergo a double elimination (dehydrohalogenation) to form an alkyne (a molecule with a carbon-carbon triple bond). libretexts.org This two-step process first yields a vinylic halide, which then undergoes a second elimination to produce the alkyne. masterorganicchemistry.com This method is a foundational strategy for creating carbon-carbon triple bonds in a molecule. fiveable.me Similarly, dehalogenation of vicinal dihalides, for example by heating with zinc dust, can produce alkenes (containing a carbon-carbon double bond). libretexts.org The stereochemistry of the starting vicinal dihalide can influence the stereochemistry of the resulting product, making these reactions valuable for stereoselective synthesis. fiveable.me Recent research continues to explore more efficient and sustainable methods for these transformations, such as metal-free, photocatalytic approaches. chemrxiv.org

Table 2: Synthetic Transformations of Vicinal Dihaloalkanes

| Starting Material | Reagent/Condition | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Vicinal Dihaloalkane | Strong Base (e.g., NaNH₂) | Alkyne | Double Dehydrohalogenation | libretexts.org |

| Vicinal Dihaloalkane | Zinc (Zn) in Methanol | Alkene | Dehalogenation | libretexts.org |

| Alkene | Halogen (e.g., Br₂) | Vicinal Dihaloalkane | Halogen Addition | libretexts.org |

Overview of Current Research Trajectories Involving 1,2-Dibromo-1-fluoroethane

The compound this compound (C₂H₃Br₂F) is a specific vicinal dihaloalkane whose research interest lies at the intersection of synthetic utility and stereochemical complexity. nih.gov As a member of the hydrobromofluorocarbon (HBFC) family, its physical and chemical properties are of academic interest. nih.gov

Current research trajectories for compounds like this compound are heavily influenced by conformational analysis and reactivity studies. The presence of different halogens (bromine and fluorine) on adjacent carbons introduces interesting stereoelectronic effects. researchgate.net Computational studies on related molecules, such as 1,2-difluoroethane (B1293797) and 1,2-dibromoethane (B42909), provide insight into the forces governing conformational preferences. For 1,2-difluoroethane, the gauche conformation is unusually stable, a phenomenon known as the gauche effect. youtube.com In contrast, for 1,2-dichloroethane (B1671644) and 1,2-dibromoethane, the anti (staggered) conformation, where the bulky halogen atoms are furthest apart, is the most stable due to dominant steric and dipole-dipole repulsion. youtube.comyoutube.com

The study of this compound fits into this research landscape, providing a model to investigate the interplay between the gauche effect (favored by fluorine) and steric repulsion (dominated by the larger bromine atoms). Understanding its conformational equilibrium is crucial for predicting its reactivity in synthetic applications, such as elimination reactions to form various bromo- and fluoro-substituted ethylenes. acs.org These unsaturated products are valuable precursors in polymer and materials science. While specific published studies on this compound are sparse, its structure makes it a relevant subject for fundamental research into reaction mechanisms and physical organic chemistry.

Table 3: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₂H₃Br₂F | nih.gov |

| Molecular Weight | 205.85 g/mol | nih.gov |

| Canonical SMILES | C(C(F)Br)Br | nih.gov |

| InChIKey | MZYSDQJCGXPRJB-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2F/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYSDQJCGXPRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861895 | |

| Record name | 1,2-Dibromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-97-4 | |

| Record name | Ethane, 1,2-dibromo-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1-fluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1-fluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Dibromo 1 Fluoroethane and Its Precursors/derivatives

Direct Synthesis Approaches and Optimization Studies

The direct synthesis of 1,2-Dibromo-1-fluoroethane is a targeted process involving the specific addition of bromine to a fluorinated precursor. Research in this area has explored various pathways and the optimization of reaction conditions to enhance yield and purity.

Investigation of Novel Reaction Pathways for this compound Formation

A notable pathway for the direct synthesis of this compound involves the bromination of vinyl fluoride (B91410). A process has been developed where vinyl fluoride is reacted with bromine in the presence of a halogenated acetonitrile (B52724) solvent, such as trichloroacetonitrile. google.com In this method, vinyl fluoride is bubbled into a solution of bromine and trichloroacetonitrile. The reaction yields this compound, which is then separated from the reaction mixture. google.com

The specifics of one such documented synthesis are as follows:

Reactants : Vinyl fluoride and bromine. google.com

Solvent : Trichloroacetonitrile. google.com

Procedure : 16 grams of vinyl fluoride were introduced into the reaction mixture over a two-hour period. google.com

Product Isolation : The final product, this compound, was isolated via distillation after the solvent was recovered. google.com

This method represents a direct and effective route for the formation of the target compound.

Catalytic Approaches in the Synthesis of Halogenated Ethanes

While specific catalytic syntheses for this compound are not extensively detailed in available literature, the principles of catalysis in the production of other halogenated ethanes provide valuable insight. For instance, the industrial synthesis of the related compound, 1-Bromo-2-fluoroethane (B107303), utilizes an oxygen (O₂) catalyst. google.com This process involves a liquid-phase reaction of hydrogen bromide (HBr) and vinyl fluoride in the presence of O₂. google.com The oxygen acts as an initiator for a radical chain reaction, which enhances both the reaction rate and selectivity towards the desired product over its isomers.

General catalytic strategies for the synthesis of alkyl halides often involve the hydrohalogenation of alkenes. researchgate.net These methods can be acid-catalyzed or involve radical additions to achieve the desired regioselectivity. researchgate.net The use of continuous flow and microreactor technology is also an emerging approach for safely and controllably performing highly reactive and exothermic halogenations, which often use elemental halogens like chlorine or bromine. rsc.org These technologies offer enhanced mixing and mass transfer, minimizing the formation of undesired byproducts. rsc.org

Influence of Reaction Parameters on Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on reaction parameters. In the direct bromination of vinyl fluoride, temperature control is crucial.

One documented process maintained the reaction temperature between 10 °C and 15 °C. Following the reaction, distillation under reduced pressure (100 millimeters of mercury) was used to isolate the product, which exhibited a boiling point of 60 °C at that pressure. google.com This specific parameter control led to the isolation of 39 grams of this compound. google.com

The table below summarizes the reaction parameters from the described synthesis.

| Parameter | Value | Source |

| Reactant 1 | Vinyl Fluoride | google.com |

| Reactant 2 | Bromine | google.com |

| Solvent | Trichloroacetonitrile | google.com |

| Temperature | 10 °C to 15 °C | google.com |

| Separation Method | Distillation | google.com |

| Product Boiling Point | 60 °C at 100 mmHg | google.com |

Formation of this compound as a Byproduct in Related Halogenation Processes

Beyond direct synthesis, this compound is also known to form as a minor or trace byproduct in the industrial production of other halogenated hydrocarbons. Its presence necessitates methods for analysis, minimization, and separation to ensure the purity of the primary product.

Analysis of Impurity Profiles in Industrial Syntheses (e.g., 1-Bromo-2-fluoroethane production)

A prominent example of this compound formation as a byproduct is in the bulk synthesis of 1-Bromo-2-fluoroethane. The industrial process for producing 1-Bromo-2-fluoroethane involves the reaction of hydrogen bromide and vinyl fluoride, typically with an oxygen catalyst. google.com In this synthesis, this compound has been identified as a trace impurity, constituting less than 2% of the product mixture. The major byproduct in this process is the isomeric 1-Bromo-1-fluoroethane (1,1-BFE). google.com

The table below details a typical impurity profile for the industrial synthesis of 1-Bromo-2-fluoroethane.

| Compound | Role | Typical Percentage in Mixture | Source |

| 1-Bromo-2-fluoroethane | Main Product | ~80-95% | |

| 1-Bromo-1-fluoroethane | Major Byproduct | 5-20% | |

| This compound | Trace Byproduct | <2% |

Methodologies for Byproduct Minimization and Separation

Minimizing the formation of this compound and other impurities during 1-Bromo-2-fluoroethane production is achieved by carefully controlling reaction conditions. The patented synthesis method emphasizes optimizing molar ratios of the reactants and the catalyst. google.com For instance, maintaining an HBr:vinyl fluoride:O₂ molar ratio of approximately 1.3:1:0.05 within an optimal temperature range of 30–40°C helps maximize the yield of the desired product and suppress byproduct formation.

Once the reaction is complete, separation of the components is necessary. Fractional distillation under reduced pressure is the primary method used to purify 1-Bromo-2-fluoroethane. This technique effectively separates the main product (boiling point: 68-72°C at atmospheric pressure) from the more volatile major byproduct, 1,1-Bromo-fluoroethane (boiling point: 55°C). nih.gov Given that this compound has a significantly higher boiling point, fractional distillation would also effectively separate this trace impurity from the main product stream.

Stereoselective and Regioselective Synthesis of Fluoro-Dibromoethanes

The controlled introduction of fluorine and bromine atoms into an ethane (B1197151) framework to produce this compound necessitates a careful consideration of stereoselective and regioselective synthetic strategies. The development of such methodologies is crucial for accessing specific isomers of this compound, which may have distinct chemical properties and applications. Research in this area often focuses on the addition of bromine to a fluorinated precursor or the introduction of fluorine into a dibrominated scaffold.

One of the primary approaches to the synthesis of vicinal dihalides is the halogenation of alkenes. masterorganicchemistry.com In the context of producing this compound, the most direct precursor would be fluoroethene. The bromination of alkenes typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a nucleophile in an anti-fashion. This mechanism inherently leads to anti-addition products, which dictates the stereochemical outcome of the reaction. masterorganicchemistry.com For instance, the bromination of a simple alkene like cyclohexene (B86901) results in the formation of trans-1,2-dibromocyclohexane. masterorganicchemistry.com Applying this principle to fluoroethene, one would expect the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield this compound. The stereoselectivity of this addition would result in the formation of a specific pair of enantiomers.

The regioselectivity of bromine addition to an unsymmetrical alkene like fluoroethene is another critical factor. The fluorine atom, being highly electronegative, influences the electron density of the double bond. In the formation of the bromonium ion, the bromine will preferentially bond in a way that the subsequent nucleophilic attack occurs at the more electrophilic carbon atom.

An alternative strategy involves the modification of a pre-existing dibrominated compound. For instance, the synthesis of 2-bromo-1-[¹⁸F]fluoroethane has been achieved from 1,2-dibromoethane (B42909) through nucleophilic substitution. researchgate.netuni-mainz.de This reaction, while primarily focused on radiolabeling, demonstrates the regioselective replacement of one bromine atom with fluorine. The choice of solvent and reaction conditions can significantly influence the efficiency and selectivity of this transformation. In one reported method, the reaction of 1,2-dibromoethane with [¹⁸F]fluoride/Kryptofix 2.2.2./carbonate complex in acetonitrile at 70°C for 3 minutes resulted in radiochemical yields of 60-70%. researchgate.netuni-mainz.de

The development of stereoselective methods for the synthesis of related fluorinated compounds provides further insight. For example, chromium(II) chloride-mediated coupling reactions of 1-bromo-1-fluoroalkenes with aldehydes have been shown to proceed with high stereoselectivity, yielding (Z)-2-fluoroallylic alcohol derivatives. researchgate.net While not directly producing this compound, this demonstrates the potential for controlling stereochemistry in molecules containing a bromo-fluoro-substituted carbon center.

Furthermore, the synthesis of various polyfluorinated di-arylmethanes has been achieved through transition-metal-free direct cross-coupling reactions, highlighting the versatility of organofluorine synthesis. researchgate.net Although the specific synthesis of this compound via these methods is not reported, the underlying principles of controlling reactivity and selectivity are applicable.

The following table summarizes a relevant synthetic approach for a related fluoro-bromoethane derivative, which informs the potential strategies for this compound.

Table 1: Synthesis of 2-bromo-1-[¹⁸F]fluoroethane

| Precursor | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Ref. |

|---|

Detailed research into the bromination of fluoroalkenes provides further data on achieving stereoselectivity. The reaction of alkenes with N-bromosuccinimide (NBS) in the presence of a nucleophile is a common method for the synthesis of bromohydrins and other bromo-functionalized compounds. organic-chemistry.org The stereochemical outcome of these reactions is typically anti-addition.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-Dibromoethane |

| 2-Bromo-1-[¹⁸F]fluoroethane |

| Acetonitrile |

| Bromine |

| Cyclohexene |

| Fluoroethene |

| Kryptofix 2.2.2. |

| N-bromosuccinimide |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 1,2 Dibromo 1 Fluoroethane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,2-dibromo-1-fluoroethane involve the replacement of one of the halogen atoms by a nucleophile. The reaction's pathway and outcome are dictated by the stability of potential intermediates and the electronic and steric effects of the substituents.

Mechanistic Studies of SN1 and SN2 Pathways in Halogenated Ethanes

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. savemyexams.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single-step, concerted process. savemyexams.commasterorganicchemistry.com

The structure of the alkyl halide plays a crucial role in determining the dominant pathway. masterorganicchemistry.com Tertiary halogenoalkanes typically favor the SN1 mechanism due to the stability of the resulting tertiary carbocation. savemyexams.com Conversely, primary halogenoalkanes predominantly undergo substitution via the SN2 mechanism, as the formation of a primary carbocation is energetically unfavorable. savemyexams.com Secondary halogenoalkanes can react through either or a combination of both mechanisms. libretexts.org

In the case of this compound, the carbon bonded to fluorine is secondary, and the carbon bonded to bromine is primary. The formation of a primary carbocation at the carbon bearing the bromine is highly unstable, making an SN1 reaction at this position unlikely. A secondary carbocation could form at the carbon bearing the fluorine, but the high electronegativity of fluorine would destabilize the adjacent positive charge, rendering this intermediate less favorable. Therefore, nucleophilic substitution on this compound is more likely to proceed via an SN2 mechanism. chemistryhall.com

Table 1: General Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | 3° > 2° > 1° | 1° > 2° > 3° |

Influence of Fluorine and Bromine Substituents on Reactivity and Selectivity

The presence of both fluorine and bromine atoms significantly influences the reactivity of this compound in nucleophilic substitution reactions. These halogens exert opposing electronic and steric effects.

Fluorine is the most electronegative element, and its presence has a strong electron-withdrawing inductive effect. stackexchange.com This effect reduces the electron density at the adjacent carbon atoms, which can decrease the rate of SN2 reactions. researchgate.net Studies on fluorinated alkyl bromides have shown a significant deceleration in the SN2 reaction rate as fluorine is introduced closer to the reaction center. researchgate.net

Conversely, the carbon-bromine bond is weaker than the carbon-fluorine bond, making bromide a better leaving group than fluoride (B91410). ualberta.ca In nucleophilic substitution reactions of halogenoalkanes, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. science-revision.co.uk This suggests that in a reaction involving this compound, the bromine atom is more likely to be displaced by a nucleophile.

Alkylation Reactions Utilizing Related Fluoro-Bromoethanes

Halogenated ethanes, including fluoro-bromo derivatives, can serve as alkylating agents, introducing an ethyl group with specific halogen functionalities to a nucleophile. For instance, 1-bromo-2-fluoroethane (B107303) is utilized as a fluoroethylating agent in nucleophilic substitution reactions. This involves reacting a precursor containing a nucleophilic group, such as a hydroxyl or amine, with 1-bromo-2-fluoroethane in the presence of a base.

Similarly, this compound can be employed as an alkylating agent. In such reactions, a nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. A Korean patent describes a process where this compound is used in a reaction with diethyl malonate in the presence of a base to form a substituted dithiolane, demonstrating its utility as an alkylating agent. google.com

Elimination Reactions

Elimination reactions of this compound typically proceed via a dehydrobromination process, leading to the formation of unsaturated compounds.

Dehydrobromination of this compound to Form Bromofluoroethylenes

The treatment of vicinal dihalides, such as this compound, with a strong base can lead to an elimination reaction to form an alkenyl halide. smolecule.com This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. smolecule.com In the case of this compound, dehydrobromination is the more facile process due to the better leaving group ability of bromide compared to fluoride. This reaction results in the formation of bromofluoroethylene isomers.

The dehydrobromination of the related compound, 1,2-dibromo-1,1-difluoroethane, is achieved by reacting it with an aqueous alkali solution at elevated temperatures to produce 1-bromo-2,2-difluoroethylene. google.com A similar approach can be applied to this compound. The reaction of 1,2-dibromo-1-phenylethane with potassium hydroxide (B78521) under phase-transfer catalysis conditions selectively yields α-bromostyrene through dehydrobromination. researchgate.net

Regioselectivity and Stereoselectivity in Elimination Product Formation

Elimination reactions, particularly the E2 mechanism, have specific stereochemical requirements. The E2 reaction proceeds most efficiently when the hydrogen atom and the leaving group are in an anti-periplanar conformation. libretexts.org This geometric arrangement allows for optimal orbital overlap in the transition state. msu.edu

In the dehydrobromination of this compound, two regioisomers can potentially be formed: 1-bromo-2-fluoroethylene and 2-bromo-1-fluoroethylene. The regioselectivity will be influenced by the acidity of the protons and the steric environment around them.

Furthermore, the formation of the double bond can result in either (E) or (Z) stereoisomers. The stereochemical outcome of an E2 reaction is dictated by the stereochemistry of the starting material. libretexts.org For a specific diastereomer of the starting material, the anti-periplanar requirement will favor the formation of one specific stereoisomer of the product. libretexts.org For example, the dehydrobromination of meso-1,2-dibromo-1,2-diphenylethane (B7791125) with a base yields exclusively the (E)-alkene. msu.edu This high stereoselectivity is a direct consequence of the anti-periplanar arrangement required for the E2 mechanism. The specific stereoisomers of bromofluoroethylene produced from the dehydrobromination of this compound will depend on the stereochemistry of the starting material and the reaction conditions employed.

Radical Reactions and Their Role in this compound Chemistry

Radical reactions offer an alternative pathway for the transformation of this compound. These reactions are initiated by the formation of highly reactive radical species, often through the use of radical initiators or photolysis. For instance, the synthesis of the related compound 1-bromo-2-fluoroethane can be achieved through a liquid-phase radical chain reaction where oxygen initiates the formation of bromine radicals. These radicals then add to vinyl fluoride.

In the stratosphere, compounds like 1,2-dibromotetrafluoroethane (B104034) are expected to break down under short-wavelength UV radiation, releasing bromine radicals that can participate in ozone depletion. echemi.com While this compound is not a direct analogue, this highlights the potential for radical formation from brominated fluoroalkanes under specific conditions. Radical reactions involving this compound could lead to a variety of products through processes like hydrogen abstraction, halogen atom abstraction, or addition to unsaturated systems.

Metal-Mediated Reductive Dehalogenation Mechanisms

Metal-mediated reductive dehalogenation is a significant transformation for vicinal dihalides, including this compound. This process typically involves the use of zero-valent metals or metal complexes to remove the halogen atoms, leading to the formation of an alkene. researchgate.net

The mechanism of reductive dehalogenation can proceed through either a one-electron or a two-electron transfer process, and this can influence the distribution of products. researchgate.netacs.org

A one-electron transfer mechanism, often referred to as a single-electron transfer (SET) mechanism, involves the transfer of a single electron from the reducing agent to the substrate. niscpr.res.in In the case of a vicinal dibromide, this would initially form a radical anion. niscpr.res.in This intermediate can then undergo further reactions, such as the loss of a halide ion to form a radical, which can then accept a second electron to form a carbanion, ultimately leading to the alkene. niscpr.res.in Reductants like Cr(II) are known to operate via a one-electron pathway. acs.orgnih.gov The formation of free radicals in this process can sometimes lead to a mixture of products if the radical intermediate has sufficient lifetime to undergo rearrangement or other reactions. nih.gov

A two-electron transfer mechanism involves the more-or-less concerted transfer of two electrons from the reductant to the substrate. dtic.mil This is often envisioned as a nucleophilic attack by the reductant on one of the halogen atoms. dtic.mil Reductants like iodide (I⁻) are considered two-electron reductants. researchgate.netacs.org This pathway often exhibits high stereospecificity. dtic.mil

The distinction between these two mechanisms can sometimes be blurred. For example, reduction by some zero-valent metals may proceed through two rapid single-electron transfers that mimic a two-electron process. acs.orgnih.gov

The stereochemistry of the starting material and the resulting alkene provides crucial clues about the operative mechanism in reductive dehalogenation.

Anti-elimination is a hallmark of many E2 and two-electron reductive dehalogenation reactions. dtic.mil This stereochemical course requires the two leaving groups (in this case, the two bromine atoms) to be in an anti-periplanar conformation for the reaction to proceed. This leads to a specific stereoisomer of the alkene product depending on the stereochemistry of the starting dibromide. For example, the reduction of meso-1,2-dibromo-1,2-diphenylethane with potassium hydroxide yields only the E-alkene. msu.edu

In contrast, a syn-elimination pathway, where the leaving groups depart from the same side of the molecule, is also possible, though often less common.

The stereospecificity of the reaction can be used to probe the mechanism. researchgate.netacs.org A highly stereospecific reaction, where a particular stereoisomer of the starting material gives a specific stereoisomer of the product, often points towards a concerted two-electron mechanism. dtic.mil A lack of stereospecificity, where a single stereoisomer of the starting material yields a mixture of alkene stereoisomers, might suggest a stepwise mechanism involving a radical or carbocation intermediate that has time to rotate around the central carbon-carbon bond before the final elimination step. dtic.mil For instance, reductions with lithium aluminum hydride have been shown to be stereoselective but not strictly stereospecific, suggesting a single-electron transfer (SET) mechanism. niscpr.res.in

| Mechanism | Key Intermediates | Stereochemical Outcome | Example Reductants |

|---|---|---|---|

| One-Electron Transfer (SET) | Radical anion, radical | Often less stereospecific | Cr(II), LiAlH₄ |

| Two-Electron Transfer | Concerted transition state | Often highly stereospecific (anti-elimination) | Iodide (I⁻), Zinc (in some cases) |

Advanced Spectroscopic Characterization and Structural Investigations of 1,2 Dibromo 1 Fluoroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 1,2-dibromo-1-fluoroethane. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H, ¹⁹F, and ¹³C NMR spectra, the precise connectivity and stereochemical relationships within the molecule can be determined.

Comprehensive ¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound provides key information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the methine (-CHBrF) and methylene (B1212753) (-CH₂Br) protons.

The hydrogen atom on the carbon bearing the fluorine (CHBrF) is expected to show a complex splitting pattern due to coupling with both the fluorine atom and the adjacent methylene protons. A representative ¹H NMR spectrum shows a signal for this proton around 6.517 ppm. chemicalbook.com The methylene protons (-CH₂Br) appear as a multiplet, with distinct chemical shifts for the two diastereotopic protons, observed at approximately 3.938 ppm and 3.840 ppm. chemicalbook.com The geminal and vicinal coupling constants provide further structural information. The presence of rotational isomers (gauche and anti conformations) can lead to temperature-dependent spectral changes, reflecting the dynamic equilibrium between these forms. researchgate.netyoutube.com

Table 1: ¹H NMR Data for this compound chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| CHBrF | 6.517 | Multiplet |

| CH₂Br (proton B) | 3.938 | Multiplet |

| CH₂Br (proton C) | 3.840 | Multiplet |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

In-depth ¹⁹F NMR Spectroscopic Analysis

Fluorine-19 NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, the ¹⁹F NMR spectrum typically shows a single multiplet, resulting from coupling to the vicinal protons. spectrabase.comnih.gov The chemical shift of the fluorine nucleus is influenced by the electronegativity of the adjacent bromine and carbon atoms. The coupling constants (J-values) between the fluorine and the protons on the adjacent carbons are crucial for confirming the connectivity. Spectra can be obtained in solvents like CDCl₃. spectrabase.com The analysis of these spectra in different solvents or at varying temperatures can provide insights into conformational preferences. researchgate.net

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR spectrum of this compound reveals two distinct signals corresponding to the two carbon atoms in different chemical environments. The carbon atom bonded to fluorine (C-1) will exhibit a characteristic splitting pattern due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon is significantly influenced by the attached fluorine and bromine atoms. The second carbon atom (C-2), bonded to two hydrogen atoms and a bromine atom, will appear as a separate signal. Spectral data is often recorded in deuterated chloroform (B151607) (CDCl₃). guidechem.comguidechem.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CHBrF) | ~80-90 |

| C-2 (CH₂Br) | ~30-40 |

Note: These are approximate predicted values. Actual chemical shifts can vary.

Application of Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all signals and confirm the molecular structure, advanced 2D NMR techniques are employed. ipb.ptox.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the CH proton and the two CH₂ protons, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the C-1 and C-2 signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range correlations (typically over 2-3 bonds). This can show correlations between the fluorine atom and the protons on the adjacent carbon, as well as between the protons and the carbons over multiple bonds, solidifying the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms and is particularly useful for determining the preferred conformation (gauche vs. anti) of the molecule in solution. diva-portal.org

These advanced methods, often used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. nih.gov

Key vibrational frequencies include:

C-H stretching: Typically observed in the 2900-3000 cm⁻¹ region.

C-H bending: Found in the 1300-1450 cm⁻¹ range.

C-F stretching: This bond gives rise to a strong absorption, usually in the 1000-1100 cm⁻¹ region.

C-Br stretching: These vibrations occur at lower frequencies, typically in the 500-700 cm⁻¹ range.

The presence of rotational isomers can lead to the appearance of additional bands in the spectrum, with the relative intensities of these bands changing with temperature and solvent polarity. researchgate.net A detailed analysis of the IR spectrum, often supported by computational calculations, allows for a complete vibrational assignment for both the gauche and anti conformers.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch | 2900-3000 |

| C-H Bend | 1300-1450 |

| C-F Stretch | 1000-1100 |

| C-Br Stretch | 500-700 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Impurity Detection

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further confirmation of its structure. nih.gov

The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic triplet of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. docbrown.infodocbrown.info

Common fragmentation pathways include the loss of a bromine atom, a fluorine atom, or hydrobromic acid (HBr). The major fragment ions observed in the mass spectrum help to piece together the structure of the original molecule. For example, the loss of a bromine atom would result in a prominent fragment ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition. GC-MS can be used to separate impurities before mass analysis. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 204/206/208 | [C₂H₃⁷⁹Br₂F]⁺, [C₂H₃⁷⁹Br⁸¹BrF]⁺, [C₂H₃⁸¹Br₂F]⁺ (Molecular Ion) |

| 125/127 | [C₂H₃⁷⁹BrF]⁺, [C₂H₃⁸¹BrF]⁺ |

| 95/97 | [CH₂⁷⁹Br]⁺, [CH₂⁸¹Br]⁺ |

| 79/81 | [⁷⁹Br]⁺, [⁸¹Br]⁺ |

Conformational Analysis and Stereochemical Isomerism

The three-dimensional structure of this compound is not static. Due to rotation around the carbon-carbon single bond, the molecule can exist in various spatial arrangements known as conformations. The study of these conformations and their relative energies is crucial for understanding the molecule's properties and reactivity. Furthermore, the substitution pattern on the ethane (B1197151) backbone gives rise to stereoisomerism, adding another layer of structural complexity.

Rotational Isomerism in Dihaloethanes and its Relevance to this compound

Rotation around the C-C single bond in disubstituted ethanes leads to a continuum of conformations, with the most significant being the staggered and eclipsed forms. Staggered conformations are energy minima, while eclipsed conformations represent energy maxima. youtube.com For a 1,2-disubstituted ethane, there are two distinct types of staggered conformations: anti (or trans), where the two substituents are positioned 180° apart, and gauche, where they are 60° apart. youtube.com

The relative stability of these conformers is governed by a delicate balance of several factors, primarily steric hindrance and stereoelectronic effects.

Steric Hindrance: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. In dihaloethanes, steric repulsion between the halogen atoms generally destabilizes the gauche and eclipsed conformers relative to the anti conformer, where the large atoms are furthest apart. youtube.comyoutube.com

Stereoelectronic Effects: These are interactions involving the electron clouds of the bonds. A key example is hyperconjugation, an orbital interaction that can stabilize certain conformations. In the case of 1,2-difluoroethane (B1293797), a specific type of stabilizing hyperconjugative interaction (σCH → σ*CF) is so significant that it overcomes steric repulsion, making the gauche conformation more stable than the anti conformation. researchgate.net This phenomenon is known as the "gauche effect."

In most dihaloethanes, such as 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909), the steric repulsion between the larger halogen atoms (Cl or Br) outweighs any stabilizing electronic effects. youtube.com Consequently, the anti conformation is the most stable, lowest-energy state for these molecules. youtube.comyoutube.comresearchgate.net

For this compound, the situation is more complex as it involves three halogen atoms of different sizes and electronegativities. The conformational preference will be dictated by the competition between the significant steric repulsion of the two large bromine atoms and the potential for a fluorine-induced gauche effect. Theoretical considerations suggest that the steric hindrance between the two bromine atoms would be a dominant factor, likely favoring a conformation where these two atoms are in an anti arrangement.

In addition to conformational isomerism, this compound possesses a chiral center at the carbon atom bonded to fluorine and bromine (C-1). This carbon is attached to four different groups (H, F, Br, and a CH2Br group), meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-1,2-dibromo-1-fluoroethane and (S)-1,2-dibromo-1-fluoroethane.

Table 1: Comparison of Most Stable Conformers in Selected Dihaloethanes

| Compound | Most Stable Conformer | Primary Reason |

|---|---|---|

| 1,2-Difluoroethane | Gauche | Gauche effect (hyperconjugation) dominates. researchgate.netyoutube.com |

| 1,2-Dichloroethane | Anti / Staggered | Steric hindrance of chlorine atoms dominates. youtube.comresearchgate.net |

Experimental Determination of Conformational Preferences

The relative populations and energy differences between conformers can be determined experimentally using spectroscopic techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, often performed at variable temperatures. researchgate.netacs.org By analyzing changes in the spectra with temperature, the enthalpy difference (ΔH) between the stable conformers can be calculated.

While direct experimental studies on the conformational equilibrium of this compound are not detailed in the available literature, extensive research on closely related molecules provides significant insight. For instance, the conformational stability of 1-bromo-2-fluoroethane (B107303) has been investigated in detail using Fourier-transform infrared (FT-IR) spectroscopy in rare gas solutions and Raman spectroscopy. researchgate.net

These studies on 1-bromo-2-fluoroethane revealed that the trans (anti) conformer is more stable than the gauche conformer. researchgate.net The enthalpy difference was determined in various phases, consistently showing a preference for the conformer where the fluorine and bromine atoms are further apart. This finding underscores the importance of steric effects in haloethanes containing bromine. Given that this compound contains a second, equally bulky bromine atom, it is highly probable that its conformational equilibrium would also be dominated by steric repulsion, favoring an anti arrangement of the two bromine atoms.

Table 2: Experimental Enthalpy Difference (ΔH) for Conformers of 1-Bromo-2-fluoroethane (Positive ΔH indicates the trans conformer is more stable)

| Experimental Medium | Technique | Enthalpy Difference (ΔH) |

|---|---|---|

| Liquid Krypton Solution | FT-IR Spectroscopy | 108 ± 9 cm⁻¹ (1.296 ± 0.113 kJ/mol) researchgate.net |

| Liquid Xenon Solution | FT-IR Spectroscopy | 112 ± 8 cm⁻¹ (1.346 ± 0.098 kJ/mol) researchgate.net |

Computational Chemistry Studies on 1,2 Dibromo 1 Fluoroethane

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of halogenated ethanes. These approaches solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. Ab initio methods are based on first principles without empirical parameters, while DFT methods use the electron density to calculate the system's energy, offering a favorable balance of accuracy and computational cost.

Computational methods are employed to determine the equilibrium geometries of 1,2-dibromo-1-fluoroethane's conformers by finding the minimum energy arrangement of its atoms. Calculations can precisely predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For halogenated hydrocarbons, hybrid and double-hybrid DFT functionals, often paired with appropriate basis sets, have been shown to provide accurate geometries that compare well with experimental data from techniques like gas-phase microwave spectroscopy. sns.it The electronic properties, including the distribution of electron density, molecular orbital energies, and the molecular dipole moment, are also readily calculated, providing insight into the molecule's polarity and regions of electrophilicity and nucleophilicity.

Table 1: Predicted Molecular Geometry of anti-1,2-Dibromo-1-fluoroethane (Note: These are representative values based on DFT calculations for similar dihaloethanes and may vary with the level of theory.)

| Parameter | Predicted Value |

|---|---|

| C-C Bond Length | ~1.52 Å |

| C-F Bond Length | ~1.39 Å |

| C-Br (on C1) Bond Length | ~1.96 Å |

| C-Br (on C2) Bond Length | ~1.95 Å |

| F-C-Br Bond Angle | ~108.5° |

| Br-C-C-Br Dihedral Angle | 180° (by definition) |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a crucial link between theory and experiment. By calculating parameters such as NMR chemical shifts and spin-spin coupling constants, researchers can help assign complex experimental spectra. For fluorinated ethanes, computational methods can determine the magnitudes and signs of scalar and anisotropic couplings between ¹H, ¹³C, and ¹⁹F nuclei. researchgate.net These theoretical values are then compared with data from NMR spectroscopy of the compound dissolved in liquid crystal solvents. researchgate.net A strong correlation between the predicted and measured spectra validates the computed molecular structure and conformational distribution. researchgate.net Similarly, vibrational frequencies calculated via frequency analysis can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes of different conformers. acs.org

Table 2: Correlation of Computational and Experimental Spectroscopic Data

| Spectroscopic Parameter | Computational Prediction Method | Typical Experimental Correlation |

|---|---|---|

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) with DFT | Aids in assigning peaks to specific nuclei in different chemical environments. |

| NMR Coupling Constants (J) | DFT/Ab initio calculations | Helps determine through-bond connectivity and conformational geometry (e.g., Karplus relationship). researchgate.net |

| Vibrational Frequencies | DFT/Ab initio frequency calculations | Assigns IR and Raman bands to specific molecular motions (stretching, bending) of anti and gauche conformers. acs.org |

| Rotational Constants | Geometry optimization with DFT/ab initio methods | Correlates with data from microwave spectroscopy to yield highly accurate molecular structures. sns.it |

Theoretical Investigations of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways that are often difficult to probe experimentally. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and products, providing a comprehensive understanding of reaction kinetics and mechanisms.

For this compound, key transformations include nucleophilic substitution (Sₙ2) and elimination (E2) reactions. Computational studies can map the entire reaction coordinate for these processes. This involves locating the transition state (TS)—the highest energy point along the reaction path—and calculating the activation energy barrier (ΔE‡), which determines the reaction rate.

For instance, in a 1,2-dyotropic halogen exchange, ab initio calculations can model the concerted, intramolecular one-step migration of the two bromine atoms. researchgate.netscirp.org The geometry of the transition state for such reactions reveals the simultaneous breaking and forming of bonds. researchgate.net Similarly, for dehydrobromination reactions, the nature of the base used can dictate the stereochemical outcome, and computational models can rationalize this by comparing the energies of different transition state structures. oup.com

Table 3: Calculated Parameters for a Representative Reaction Pathway (Note: Values are illustrative, based on ab initio studies of similar 1,2-dihaloethane reactions.)

| Parameter | Description | Example Calculated Value | Reference Concept |

|---|---|---|---|

| Activation Energy (ΔE‡) | Energy barrier for the reaction. | ~20-50 kcal/mol | researchgate.net |

| TS C-Br Bond Length | Elongated C-Br bond in the transition state. | ~2.5 Å (vs. ~1.96 Å in reactant) | researchgate.net |

| Reaction Enthalpy (ΔH) | Overall energy change of the reaction. | Varies with specific reaction | researchgate.net |

Reactions are rarely performed in the gas phase; the solvent can play a critical role in reaction energetics and mechanism. Computational models can account for these solvent effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost. These models have shown that polar solvents can stabilize charged intermediates and transition states, potentially lowering activation barriers compared to the gas phase. researchgate.net For some reactions, the mechanism itself can change depending on the solvent's properties. stanford.edumun.ca

Computational Probing of Conformational Energetics and Dynamics

Rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements known as conformers, primarily the anti and gauche forms. Computational methods are essential for determining the relative stabilities of these conformers and the energy barriers to their interconversion.

For 1,2-dihaloethanes, the conformational preference is a balance between steric repulsion and stereoelectronic effects like hyperconjugation. While 1,2-difluoroethane (B1293797) famously prefers the gauche conformation due to stabilizing hyperconjugative interactions (the "gauche effect"), this effect weakens for larger halogens. researchgate.net For 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909), steric hindrance between the large halogen atoms dominates, making the anti conformer, where the halogens are furthest apart, the most stable. acs.orgresearchgate.net It is therefore predicted that this compound also has a more stable anti conformer.

Computational scans of the potential energy surface as a function of the Br-C-C-F dihedral angle can map out the energy profile for rotation, revealing the energy difference between the conformers (ΔEanti-gauche) and the rotational barriers. Furthermore, molecular dynamics simulations can be used to study the real-time motion and dynamics of the molecule, including conformational changes and bond cleavage events under specific conditions. whiterose.ac.uk

Table 4: Conformational Analysis of 1,2-Disubstituted Ethanes

| Compound | Most Stable Conformer (Gas Phase) | Primary Reason |

|---|---|---|

| 1,2-Difluoroethane | Gauche | Hyperconjugation (Gauche Effect) researchgate.netresearchgate.net |

| 1,2-Dichloroethane | Anti | Steric Hindrance acs.orgresearchgate.net |

| 1,2-Dibromoethane | Anti | Steric Hindrance acs.orgresearchgate.net |

| This compound | Anti (Predicted) | Steric hindrance from large bromine atoms likely outweighs hyperconjugation. |

Applications of 1,2 Dibromo 1 Fluoroethane in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate or Building Block for Complex Molecules

1,2-Dibromo-1-fluoroethane serves as a synthetic intermediate, primarily by introducing a fluoroethyl or a bromo-fluoroethyl moiety into a target molecule. Its utility as a building block stems from the presence of multiple reactive sites. The two bromine atoms can participate in various substitution or elimination reactions. For instance, in the synthesis of radiopharmaceuticals, its precursor, 1,2-dibromoethane (B42909), is used to generate a fluoroethylating agent. uni-mainz.deatamanchemicals.com This process highlights the role of the dibromoethane framework as a foundational structure for building more complex, functionalized molecules. uni-mainz.deatamanchemicals.com The ability to act as an alkylating agent allows for the construction of carbon-carbon or carbon-heteroatom bonds, making it a useful, albeit specialized, component in the organic chemist's toolbox. atamanchemicals.com

Utility in the Synthesis of Radiopharmaceuticals (e.g., ¹⁸F-labeled compounds via related precursors)

A significant application related to this structural class is in the field of radiopharmacy, specifically for Positron Emission Tomography (PET). The related compound, 1,2-dibromoethane, is a key starting material for producing the ¹⁸F-labeled fluoroethylating agent, 2-bromo-1-[¹⁸F]fluoroethane ([¹⁸F]BFE). uni-mainz.deuni-mainz.de This process is crucial for synthesizing a variety of PET tracers.

The synthesis involves a nucleophilic substitution reaction where the radioactive [¹⁸F]fluoride ion displaces one of the bromine atoms on the 1,2-dibromoethane precursor. uni-mainz.deuni-mainz.de This reaction is typically performed in an automated synthesizer, making it suitable for the routine production of radiopharmaceuticals. uni-mainz.deresearchgate.net Researchers have optimized this synthesis to achieve high radiochemical yields and purity without the need for complex purification steps like distillation or HPLC, which is a significant advantage over other methods. uni-mainz.deuni-mainz.de

The resulting [¹⁸F]BFE is then used to "fluoroethylate" various precursor molecules containing nucleophilic groups like amines or hydroxyls. uni-mainz.de This two-step strategy is often more effective than direct fluorination, especially for complex molecules that may be sensitive to harsh, direct fluorination conditions. uni-mainz.de

Research Findings on the Synthesis of ¹⁸F-Fluoroethylated Compounds via 1,2-Dibromoethane Precursor

| Precursor | ¹⁸F-Labeling Agent | Product Example | Solvent | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|---|---|

| 1,2-Dibromoethane | [¹⁸F]Fluoride/Kryptofix 2.2.2./Carbonate | 2-Bromo-1-[¹⁸F]fluoroethane ([¹⁸F]BFE) | Acetonitrile (B52724) | 70°C for 2-3 minutes | 60-70% | uni-mainz.de, uni-mainz.de |

| 4-Benzylpiperidine | [¹⁸F]BFE | 1-(2-[¹⁸F]Fluoroethyl)-4-benzylpiperidine | Acetonitrile | 80°C | Not specified | uni-mainz.de, uni-mainz.de |

| Benzylamine | [¹⁸F]BFE | Benzyl-(2-[¹⁸F]fluorethyl)amine | Acetonitrile | 80°C | Not specified | uni-mainz.de, uni-mainz.de |

Precursor in the Formation of Fluoro-Olefin Compounds

Fluoro-olefins are important compounds in medicinal chemistry and materials science. researchgate.net One of the classical methods for synthesizing olefins (compounds with carbon-carbon double bonds) is the dehalogenation of vicinal dihalides (compounds with halogens on adjacent carbon atoms). google.com This reaction is commonly achieved using reagents like zinc dust. google.combeilstein-journals.org

Applying this principle, this compound can serve as a precursor to fluoro-olefin compounds. The treatment of this compound with a dehalogenating agent like zinc would be expected to remove the two bromine atoms, leading to the formation of a carbon-carbon double bond. This elimination reaction would yield a fluoro-olefin. Depending on the reaction conditions and which halogens are eliminated, the potential products could include vinyl fluoride (B91410) or a bromo-fluoro-ethene isomer. This synthetic route provides a direct pathway from a saturated halogenated ethane (B1197151) to an unsaturated fluoro-alkene. General dehydrohalogenation reactions, often using a strong base, can also be used to produce unsaturated organo-fluorine compounds from halogenated alkanes. thieme-connect.de

Derivatization for Specialized Reagents in Organic Chemistry

This compound itself, and more commonly its related precursors, can be derivatized to create specialized reagents for organic synthesis. The most prominent example is the generation of 2-bromo-1-[¹⁸F]fluoroethane for radiolabeling, as detailed previously. uni-mainz.deuni-mainz.de In this context, it functions as a specialized fluoroethylating agent.

The utility of its structural motif lies in the differential reactivity of the halogens. Bromine is a better leaving group than fluorine in nucleophilic substitution reactions. uni-mainz.de This allows for selective displacement of a bromine atom while the fluorine atom remains on the ethyl chain, effectively transferring a "-CH₂CH₂F" group to a substrate. This makes reagents derived from the 1,2-dihaloethane framework valuable for introducing the fluoroethyl group, which can alter the biological properties of molecules in drug discovery. uni-mainz.de The non-radioactive 1-bromo-2-fluoroethane (B107303) is also employed as an alkylating agent to introduce the fluoroethyl group into pharmaceuticals and agrochemicals.

Environmental Behavior and Degradation Pathways of 1,2 Dibromo 1 Fluoroethane Analogs

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For halogenated hydrocarbons, these processes primarily include reductive dehalogenation and hydrolysis.

Reductive dehalogenation is a key abiotic process for the breakdown of halogenated organic compounds. This process involves the transfer of electrons to the halogenated molecule, leading to the cleavage of the carbon-halogen bond.

Zerovalent metals (ZVMs), particularly zerovalent iron (Fe⁰), are effective reducing agents for a variety of polyhalogenated compounds. scispace.com Iron's utility stems from its strong reducing potential. scispace.com The process can occur via direct reduction at the metal's surface, where the ZVM donates electrons to the adsorbed halogenated hydrocarbon. scispace.com Bimetallic systems, such as palladium-coated iron (Pd/Fe), have shown enhanced reactivity and rapid dehalogenation of compounds like 1,2,4-trichlorobenzene (B33124) and 1,2,4-tribromobenzene. scispace.com The mechanism of reductive dehalogenation by zerovalent metals is thought to involve a two-electron transfer, which can influence the distribution of the final products. acs.orgresearchgate.net Studies on vicinal dibromide stereoisomers using iron and zinc have indicated that the reaction likely proceeds through a mechanism that does not generate long-lived free radicals. acs.orgresearchgate.net

Other reducing agents can also facilitate dehalogenation. For instance, polypropylene (B1209903) has been investigated as a reductive agent for the debromination of brominated organic compounds in an inert atmosphere. researchgate.net This process, carried out at elevated temperatures, results in the formation of hydrogen bromide and smaller brominated alkanes. researchgate.net

The reactivity of halogens in these reactions generally follows the trend I > Br > Cl > F, meaning that bromo- and iodo-substituted compounds are more susceptible to reductive dehalogenation than their chloro- and fluoro- counterparts. google.com This is due to the lower bond energy of the carbon-bromine and carbon-iodine bonds compared to carbon-chlorine and carbon-fluorine bonds.

Table 1: Examples of Reductive Dehalogenation of Halogenated Hydrocarbons

| Compound | Reducing Agent | Key Findings |

| 1,2,4-Trichlorobenzene | Pd/Fe | Rapid dehalogenation with benzene (B151609) as the major final product. scispace.com |

| 1,2,4-Tribromobenzene | Pd/Fe | Rapid dehalogenation with benzene as the major final product. scispace.com |

| Tetrabromobisphenol A (TBBPA) | Polypropylene | Effective debromination at 350°C. researchgate.net |

| Vicinal Dibromides | Zerovalent Iron (Fe⁰), Zinc (Zn⁰) | Reduction proceeds without the formation of persistent free radicals. acs.orgresearchgate.net |

Hydrolysis is another potential abiotic degradation pathway for some halogenated hydrocarbons. However, compounds like 1,2-dibromotetrafluoroethane (B104034) are not expected to undergo significant hydrolysis under typical environmental conditions due to the absence of functional groups susceptible to this reaction. echemi.com The stability of the carbon-fluorine bond, in particular, makes fluorinated compounds resistant to hydrolysis.

Other non-biological transformations can be initiated by industrial processes or specific chemical reactions. For example, the synthesis of certain organic compounds can involve the reaction of 1,2-dibromo-1-fluoroethane under specific conditions, leading to its transformation. google.com

Biotic Degradation Mechanisms and Microbial Metabolism

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of chemical compounds as sources of energy and carbon. The biodegradation of halogenated hydrocarbons is a significant area of research for environmental remediation.

The natural metabolic capabilities of microorganisms can be enhanced or modified through genetic engineering to improve the degradation of specific pollutants. This approach has been applied to halogenated hydrocarbons, which are often resistant to natural degradation. researchgate.net

One strategy involves the creation of recombinant bacteria that express specific enzymes capable of dehalogenation. For example, a strain of Pseudomonas putida was engineered to express both cytochrome P450CAM and toluene (B28343) dioxygenase. researchgate.net This engineered bacterium could metabolize a range of polyhalogenated compounds, including those containing fluorine, chlorine, and bromine, through a sequential reductive and oxidative pathway. researchgate.net For instance, 1,1,2,2-tetrabromoethane (B165195) was first reduced to 1,2-dibromoethenes, which were then oxidized by toluene dioxygenase. researchgate.net

Phytoremediation, the use of plants to clean up contaminated environments, is another area where engineered catabolic pathways are being explored. Transgenic plants containing mammalian cytochrome P450 2E1 have shown a significantly enhanced ability to metabolize halogenated hydrocarbons like trichloroethylene (B50587) (TCE) and ethylene (B1197577) dibromide (EDB). pnas.org This enzyme can oxidize a broad spectrum of pollutants, including TCE, ethylene dibromide, carbon tetrachloride, chloroform (B151607), and vinyl chloride. pnas.org

Enzymes that catalyze the cleavage of carbon-halogen bonds are known as dehalogenases. mdpi.com These enzymes are central to the microbial degradation of halogenated compounds and are diverse in their mechanisms. nih.gov The primary mechanisms of enzymatic dehalogenation include reductive dehalogenation, hydrolytic dehalogenation, and oxygenolytic dehalogenation. mdpi.comnih.gov

Reductive dehalogenases are particularly important in anaerobic environments. europa.eunih.govresearchgate.net Some anaerobic bacteria, such as Sulfurospirillum multivorans and Desulfitobacterium hafniense, can use halogenated compounds as terminal electron acceptors in a process called dehalorespiration. mdpi.comnih.govresearchgate.net These bacteria have been shown to reductively dehalogenate brominated ethenes. nih.govresearchgate.net

Hydrolytic dehalogenases, on the other hand, use a water molecule to replace the halogen atom. The bacterium Xanthobacter autotrophicus GJ10, for example, can grow on 1,2-dichloroethane (B1671644) and co-metabolize other halogenated compounds like bromochloromethane (B122714) and dibromomethane. epa.gov Its haloalkane dehalogenase is capable of converting these compounds. epa.gov Interestingly, this strain can also convert 1-chloro-2-fluoroethane (B1294213) to 2-fluoroacetate. epa.gov

The development of sensitive assays to detect halide ions is crucial for studying and identifying new dehalogenases and quantifying their activity. nih.gov

Table 2: Examples of Microbial Degradation of Halogenated Hydrocarbons

| Microorganism/Enzyme | Substrate(s) | Degradation Pathway |

| Engineered Pseudomonas putida | Polyhalogenated compounds | Sequential reductive and oxidative dehalogenation. researchgate.net |

| Transgenic Plants (with cytochrome P450 2E1) | Trichloroethylene, Ethylene dibromide | Enhanced metabolic uptake and degradation. pnas.org |

| Sulfurospirillum multivorans | Brominated ethenes | Reductive dehalogenation. nih.govresearchgate.net |

| Desulfitobacterium hafniense | Brominated ethenes | Reductive dehalogenation. nih.govresearchgate.net |

| Xanthobacter autotrophicus GJ10 | 1,2-Dichloroethane, Bromochloromethane, Dibromomethane, 1-Chloro-2-fluoroethane | Hydrolytic dehalogenation. epa.gov |

Atmospheric Fate and Environmental Persistence Considerations for Bromofluorocarbons

The atmospheric fate of bromofluorocarbons is largely determined by their stability and their susceptibility to photodegradation. Many fluorocarbons are chemically stable and can persist in the environment for extended periods. epa.gov

Bromofluorocarbons, like other organohalogens, can be transported to the stratosphere where they are exposed to high-energy ultraviolet (UV) radiation. echemi.comworldbank.org This UV radiation can cause the photolytic cleavage of the carbon-bromine bond, releasing bromine radicals. nist.gov These bromine radicals can then participate in catalytic cycles that lead to the destruction of stratospheric ozone. echemi.comworldbank.orgnist.gov The presence of bromine makes these compounds particularly effective at ozone depletion. nist.gov

The atmospheric lifetime of a bromofluorocarbon is influenced by its reactivity with atmospheric radicals, such as the hydroxyl radical (OH), and its UV absorption spectrum. nist.gov Compounds that absorb strongly in the UV region are more susceptible to photolysis, which can shorten their atmospheric lifetime but also increases their ozone depletion potential. nist.gov For example, the rate constant for the vapor-phase reaction of 1,2-dibromotetrafluoroethane with hydroxyl radicals suggests a very long atmospheric half-life, but its breakdown by shorter wavelength UV in the stratosphere is expected. echemi.com

Photodegradation is a significant degradation mechanism for many environmental contaminants. diva-portal.org The strength of the carbon-halogen bond is a key factor, with C-Br bonds being weaker and more susceptible to cleavage than C-Cl bonds. diva-portal.org

Advanced Analytical Methodologies for the Detection and Characterization of 1,2 Dibromo 1 Fluoroethane

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is the cornerstone for the analysis of volatile halogenated organic compounds like 1,2-Dibromo-1-fluoroethane due to its high resolution and efficiency. Method development involves optimizing parameters such as the column type, temperature program, and detector to achieve the desired sensitivity and selectivity.

Gas chromatography coupled with an Electron Capture Detector (GC-ECD) is a prevalent technique for the trace analysis of halogenated compounds. gcms.cz The ECD offers exceptional sensitivity towards electronegative elements like bromine and fluorine, making it ideal for detecting minute quantities of this compound. scioninstruments.com

The principle of ECD involves a radioactive Nickel-63 source that emits beta particles (electrons), generating a constant standing current in the detector cell. scioninstruments.com When an electronegative analyte like this compound passes through the detector, it captures some of the electrons, causing a decrease in the current. scioninstruments.com This reduction in current is measured as a positive signal, the magnitude of which is proportional to the concentration of the analyte. scioninstruments.com The selectivity of the ECD minimizes interference from non-halogenated compounds in the sample matrix. scioninstruments.com

For robust analysis, dual-column GC systems with two columns of differing selectivity can be used for simultaneous confirmation. gcms.cz Method validation for trace analysis using GC-ECD typically involves establishing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to established guidelines.

Below is an example of typical GC-ECD instrument parameters used for the analysis of related halogenated hydrocarbons.

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Gas chromatograph with split/splitless injection port and dual electron capture detectors | tdi-bi.com |

| Columns | Primary: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) Confirmatory: DB-17HT (30 m x 0.25 mm ID, 0.15 µm film thickness) | tdi-bi.com |

| Injection | 1 µL, splitless | tdi-bi.com |

| Injector Temperature | 260°C | zzgayq.com |

| Oven Temperature Program | Initial 45°C (hold 3 min), ramp 8°C/min to 90°C (hold 4 min), ramp 6°C/min to 200°C (hold 5 min) | zzgayq.com |

| Carrier Gas | Helium or High-Purity Nitrogen, flow rate 1.0 mL/min | tdi-bi.comzzgayq.com |

| Detector | Electron Capture Detector (ECD) | zzgayq.com |

| Detector Temperature | 280°C | zzgayq.com |

| Makeup Gas | 5% Methane in Argon (P5) or Nitrogen | gcms.cztdi-bi.com |

While GC-ECD provides excellent sensitivity, it does not provide structural information for definitive compound identification. For this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. gcms.cz GC-MS couples the separation power of GC with the detection and identification capabilities of mass spectrometry.

In GC-MS, after the analyte elutes from the GC column, it enters the ion source of the mass spectrometer (commonly using electron ionization, EI), where it is fragmented into charged ions. These fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for the compound. The mass spectrum of this compound would be characterized by its molecular ion peak and specific fragmentation patterns. A key feature would be the isotopic pattern of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. docbrown.info This results in characteristic paired peaks for any fragment containing a bromine atom and a 1:2:1 triplet pattern for fragments containing two bromine atoms. docbrown.info

GC-MS is used for both qualitative confirmation and quantitative analysis. For quantitation, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only specific characteristic ions of the target analyte.

The following table shows the predicted primary mass fragments for the related compound 1,2-Dibromoethane (B42909), illustrating the principles of fragmentation and isotopic patterns.

| m/z Value | Ion Fragment | Significance | Reference |

|---|---|---|---|

| 186, 188, 190 | [C₂H₄Br₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) showing the 1:2:1 ratio for two bromine atoms. | docbrown.info |

| 107, 109 | [CH₂Br]⁺ | Fragment ion showing the ~1:1 isotope pattern for one bromine atom. This is often the base peak. | docbrown.inforestek.com |

| 93, 95 | [C₂H₃]⁺ + HBr loss | Fragment from loss of a bromine atom. | restek.com |

| 79, 81 | [Br]⁺ | Bromine ion, showing the characteristic isotopic signature. | restek.com |

| 27 | [C₂H₃]⁺ | Fragment from loss of two bromine atoms. | restek.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography is generally not the primary technique for analyzing small, volatile, and non-polar compounds like this compound, for which GC is far better suited. However, LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of less volatile and more polar halogenated compounds. researchgate.net

While direct applications for this compound are not extensively documented, the principles of LC-MS could theoretically be applied under specific derivatization or specialized chromatographic conditions. The technique involves separating compounds in a liquid mobile phase on a stationary phase, followed by ionization (e.g., electrospray ionization - ESI) and detection by mass spectrometry. LC-MS/MS offers very high selectivity and sensitivity, which is advantageous for complex matrices. For instance, a study on the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) demonstrated the feasibility of using LC-MS/MS for the separation and analysis of its various isomers. researchgate.net This method achieved low detection limits and excellent linearity, showcasing the potential of the technique for suitable halogenated analytes. researchgate.net

Optimization of Sample Preparation Techniques and Addressing Matrix Effects

Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate and concentrate the target analyte from the sample matrix and remove potential interferences. For halogenated hydrocarbons like this compound, common techniques include liquid-liquid extraction (LLE) and solid-phase microextraction (SPME). zzgayq.comusgs.gov For water samples, LLE with a non-polar solvent like hexane (B92381) is a common approach. usgs.govkeikaventures.com SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace); the analyte adsorbs onto the fiber and is then thermally desorbed into the GC inlet. zzgayq.com